molecular formula C20H12O2 B196081 Benzo(a)pyrene-7,8-diol CAS No. 57303-99-8

Benzo(a)pyrene-7,8-diol

Cat. No. B196081
CAS RN: 57303-99-8
M. Wt: 284.3 g/mol
InChI Key: FWKXMJCJEOUXDE-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,8-diol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . It is an ultimate carcinogenic product of benzo[a]pyrene (BaP), which causes multiple trophoblast-related diseases .


Synthesis Analysis

Benzo[a]pyrene is converted to optically active 9,10-epoxides of (-)trans-7,8-diol by three enzymatic steps: (i) stereospecific oxygenation at the 7,8 double bond of benzo[a]pyrene by the mixed-function oxidases to essentially a single enantiomer of 7,8-epoxide, (ii) hydration of the 7,8-epoxide by epoxide hydratase to an optically pure (-)trans-7,8-diol, and (iii) stereoselective oxygenation by the mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol to optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene .


Molecular Structure Analysis

The molecular structure of Benzo[a]pyrene-7,8-diol has been studied extensively. The epoxide ring, the core of the reactivity, bears different properties at the level of wavefunction for each isomer . The most notable features of the molecular structure are the relative orientations of the pyrene and guanine ring systems as well as the conformation of the partially saturated hydrocarbon ring .


Chemical Reactions Analysis

The reactivity and chemistry of Benzo[a]pyrene-7,8-diol are dependent on the electronic configuration of the biologically activated metabolite, the benzo[a]pyrene diol epoxide . The activated metabolite exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA .


Physical And Chemical Properties Analysis

Benzo(a)pyrene-7,8-diol has a molecular weight of 284.3 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 0 .

Scientific Research Applications

1. Binding and Mutagenicity

Benzo(a)pyrene-7,8-diol (BaP-7,8-diol) is involved in the formation of adducts with DNA, RNA, and protein in cells, indicating its role in carcinogenesis. These adducts are formed stereospecifically and bind preferentially at the 2-amino group of guanine in cellular RNA and DNA (Koreeda et al., 1978). BaP-7,8-diol metabolites show mutagenic properties, inducing malignant transformations in mammalian cells (Marquardt et al., 1977).

2. Carcinogenicity

BaP-7,8-diol has demonstrated carcinogenic properties, being more carcinogenic than benzo[a]pyrene itself in certain biological contexts, such as in newborn mice. This indicates its potential as an ultimate carcinogenic metabolite of benzo[a]pyrene (Kapitulnik et al., 1977).

3. Tumorigenicity

The tumorigenicity of BaP-7,8-diol has been explored, showing significant differences in the carcinogenic activities of its isomers, with specific isomers demonstrating exceptional tumorigenicity in animal models (Buening et al., 1978).

4. Metabolic Pathways

Research has revealed insights into the metabolism of BaP-7,8-diol by human and rat cytochrome P450 enzymes, contributing to understanding its role in carcinogenesis (Kim et al., 1998).

5. Chemiluminescence and Metabolic Specificity

The specific chemiluminescence observed in the metabolism of BaP-7,8-diol highlights the metabolic pathways leading to the ultimate carcinogenic metabolite (Hamman et al., 1981).

6. DNA Adduct Formation

BaP-7,8-diol has been implicated in the formation of specific adducts with DNA, with studies identifying major adducts formed with guanine, which are crucial in understanding its mutagenic and carcinogenic potential (Brookes, 1979).

Safety And Hazards

Benzo(a)pyrene-7,8-diol is harmful because it forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Future research could focus on the potential use of Benzo(a)pyrene-7,8-diol metabolites as potent biomarkers of B[a]P-induced cognitive impairments . Further studies are also needed to clarify the relationships between the multiple reaction mechanisms of this diol epoxide in the presence of nucleic acids .

properties

IUPAC Name

benzo[a]pyrene-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKXMJCJEOUXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205927
Record name Benzo(a)pyrene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(a)pyrene-7,8-diol

CAS RN

57303-99-8
Record name Benzo[a]pyrene-7,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57303-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-7,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[a]pyrene-7,8-diol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3CT9PL2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The assay of styrene oxide hydrolase activity in the strains PES1-5 and PES1-53 demonstrates the formation from styrene oxide of approximately 1 to 2 nmol of 2-phenyl-2-hydroxyethanol per min and per mg of microsomal proteins. This activity is undetectable in the other strains of the PES1 series. The reductase activity of the strain PES1-53 is comparable to that of the strain PES1-34. The strain PES1-53 transformed with an expression plasmid which codes for cytochrome P450 1A1 is capable, on incubation with benzo(a)pyrene, of hydrolysing the benzo(a)pyrene 7,8-oxide formed in situ to benzo(a)pyrene-7,8-diol. These activities are demonstrated in FIG. 13, which shows an HPLC separation of the metabolites of benzo(a)pyrene formed on incubation of this pollutant with strains PES1-2, PES1-3 and PES1-53 transformed to express murine cytochrome P450 1A1. Clearly, only the strain PES1-53 permits the formation of benzo(a)pyrene-7,8-diol in large amounts. This molecule is an important intermediate in the degradation of the carcinogenic industrial pollutant, benzo(a)pyrene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,690
Citations
JH Kim, KH Stansbury, NJ Walker, MA Trush… - …, 1998 - academic.oup.com
Benzo[a]pyrene (B[a]P), a ubiquitous environmental, tobacco and dietary carcinogen, has been implicated in human cancer etiology. The role of human cytochrome P450 1B1 in the …
Number of citations: 369 academic.oup.com
MK Buening, PG Wislocki, W Levin… - Proceedings of the …, 1978 - National Acad Sciences
The tumorigenicities of benzo[a]pyrene and each optical enantiomer of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides derived from trans-7,8-dihydroxy-7,8-dihydrobenzol[a]…
Number of citations: 571 www.pnas.org
TJ Slaga, WJ Bracken, G Gleason, W Levin, H Yagi… - Cancer research, 1979 - AACR
The abilities of the optically pure (+)- and (-)-enantiomers of the diastereomeric 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrenes derived from the enantiomeric trans-7,8-…
Number of citations: 404 aacrjournals.org
D Schwarz, P Kisselev, I Cascorbi, WH Schunck… - …, 2001 - academic.oup.com
Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and metabolites to ultimate carcinogens. Three human allelic …
Number of citations: 169 academic.oup.com
AW Wood, RL Chang, W Levin, H Yagi… - Biochemical and …, 1977 - Elsevier
Substantial differences in the mutagenic activities of the optically pure (+)- and (−)-enantiomers of the diastereomeric 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrenes …
Number of citations: 236 www.sciencedirect.com
L Flowers-Geary, RG Harvey, TM Penning - Carcinogenesis, 1995 - academic.oup.com
Dihydrodiol dehydrogenase (DD) has been shown to catalyze the oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-diol) to yield benzo[a]pyrene-7,8-dione (BPQ) in …
Number of citations: 32 academic.oup.com
HF Merk, H Mukhtar, I Kaufmann, M Das… - Journal of investigative …, 1987 - Elsevier
Assay systems for the evaluation of carcinogen interaction with human tissues are essential for assessing cancer risk. Hair follicles are a readily available source of human epithelial …
Number of citations: 88 www.sciencedirect.com
KH Stansbury, DM Noll, JD Groopman… - Chemical research in …, 2000 - ACS Publications
Polycyclic aromatic hydrocarbons, such as benzo[a]pyrene, are widespread environmental carcinogens of human concern. Several enzymatic systems have been shown to activate …
Number of citations: 11 pubs.acs.org
HH Seliger, A Thompson, JP Hamman… - Photochemistry and …, 1982 - Wiley Online Library
The chemiluminescence (CL) of benzo[a]pyrene‐7,8‐diol (BP‐7,8‐diol), originally observed in liver microsomal extracts, has been produced in greater than 10 4 higher yield by reaction …
Number of citations: 39 onlinelibrary.wiley.com
JM Sayer, H Yagi, AW Wood, AH Conney… - Journal of the …, 1982 - ACS Publications
Figure 2. Computer-generated molecular models showing a possible orientation of 1 and 2 as they approach the transition state for epoxide ring opening. The planes of the ring systems …
Number of citations: 206 pubs.acs.org

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